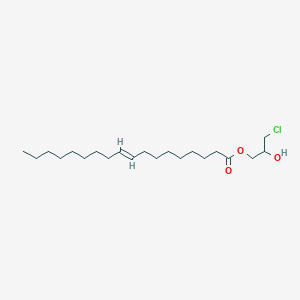
rac 1-Oleoyl-3-chloropropanediol
Overview
Description
rac 1-Oleoyl-3-chloropropanediol: is a racemic mixture containing both enantiomers of a chlorinated derivative of oleoyl propanediol. This compound is particularly interesting due to its combination of a monounsaturated fatty acid chain (oleoyl group) and a chloropropanediol moiety. It is used in research to study lipid metabolism and the biological effects of chlorinated lipids .
Scientific Research Applications
rac 1-Oleoyl-3-chloropropanediol is used in various scientific research applications, including:
Lipid Metabolism Studies: It serves as a model compound to study the metabolism of chlorinated lipids and their biological effects.
Food Safety Research: It is used to investigate the formation of process-induced contaminants in food products undergoing processing.
Enzymatic Process Studies: The compound is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids.
Cellular Membrane Interaction Studies: The presence of the oleoyl group makes it useful for studying the interaction of fatty acids with cellular membranes under the influence of chlorination.
Preparation Methods
Synthetic Routes and Reaction Conditions: rac 1-Oleoyl-3-chloropropanediol can be synthesized by esterification of oleic acid with 3-chloropropane-1,2-diol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Esterification and Transesterification: The hydroxyl groups can participate in esterification or transesterification reactions with different carboxylic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiols under basic conditions.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted propanediols.
Esterification: Products include various esters depending on the carboxylic acid used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate cellular processes by interacting with various molecular targets, including enzymes and membrane proteins. The chlorinated moiety may influence the compound’s reactivity and interaction with biological molecules, leading to different biological activities or metabolic fates for each enantiomer .
Comparison with Similar Compounds
1-Oleoyl-2-chloropropanediol: Similar structure but with the chlorine atom at the second position.
1-Oleoyl-3-glycerol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropropane-1,2-diol: Lacks the oleoyl group, making it less hydrophobic and less likely to interact with cellular membranes
Uniqueness: rac 1-Oleoyl-3-chloropropanediol is unique due to its combination of a monounsaturated fatty acid chain and a chlorinated propanediol moiety. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its racemic nature also allows researchers to explore the stereoselective aspects of these processes, as each enantiomer may exhibit different biological activities or metabolic fates .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYTVRTHVOZHT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


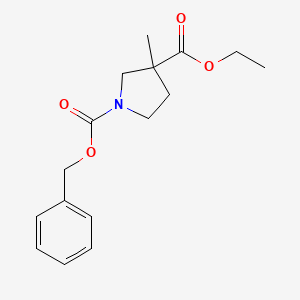
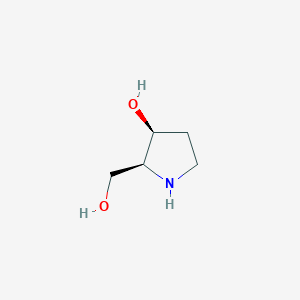
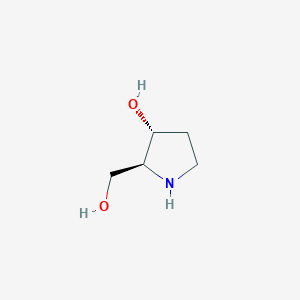
![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)
![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)
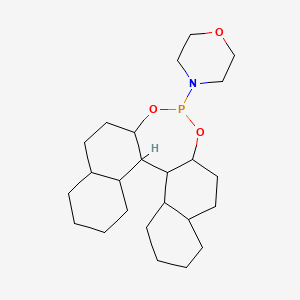

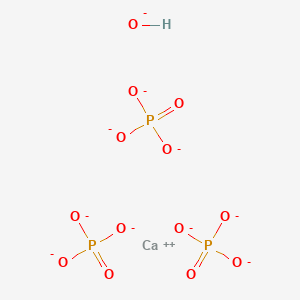
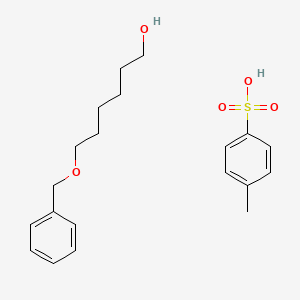
![(9Z)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B8191531.png)
![N-[(1S,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide](/img/structure/B8191543.png)

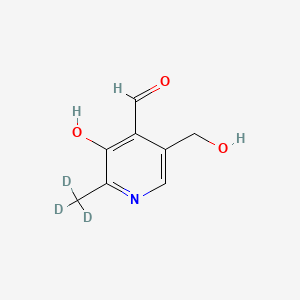
![[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride](/img/structure/B8191557.png)
